4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one
Description
The compound 4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a hybrid heterocyclic molecule featuring a pyran-2-one core linked to a piperidin-4-yloxy group. This piperidine moiety is further substituted with a 2-methoxypyridine-3-carbonyl group, introducing both lipophilic and hydrogen-bonding capabilities. Pyran-2-one derivatives are known for their metabolic stability and bioavailability, while the piperidine scaffold enhances binding affinity to biological targets through conformational flexibility .
Properties
IUPAC Name |
4-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-10-14(11-16(21)24-12)25-13-5-8-20(9-6-13)18(22)15-4-3-7-19-17(15)23-2/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAPKYZBKNGUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyranone core followed by the introduction of the piperidine and pyridine moieties through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis Table
Research Implications
- Structural-Activity Relationships (SAR) : The piperidine-linked substituents in the target compound and its analogs () suggest that electron-withdrawing groups (e.g., sulfonyl) improve solubility, while lipophilic groups (e.g., ethoxyphenyl) enhance membrane penetration.
- Pharmacokinetics : The 2-methoxypyridine group in the target compound may balance lipophilicity and hydrogen-bonding capacity, optimizing absorption and target binding .
Biological Activity
The compound 4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.39 g/mol. Its structure features a pyranone core linked to a methoxypyridine moiety through a piperidine ring, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways. For example, in SMMC7721 liver cancer cells, treatment with the compound resulted in an increased expression of caspase 3, suggesting its role in promoting programmed cell death .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : The methoxypyridine moiety enhances binding affinity to specific enzymes, which may be involved in tumor growth and proliferation.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways related to cell survival and apoptosis .
Case Studies and Research Findings
- Study on Antitumor Activity : A study conducted on xenograft models demonstrated that administration of the compound significantly inhibited tumor growth without noticeable toxicity. The study reported an IC50 value indicating effective concentration levels for therapeutic action .
- Cell Line Studies : In vitro studies using different cancer cell lines showed that the compound reduced cell viability and induced apoptosis, supporting its potential as an anticancer agent .
- Mechanistic Insights : Research has shown that the compound's interaction with specific targets leads to alterations in cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
